molecular formula C21H15FO B2918602 3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one CAS No. 34236-68-5

3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one

Cat. No. B2918602
CAS RN: 34236-68-5
M. Wt: 302.348
InChI Key: JKIKWBGOHFTJEG-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one, also known as fluoroamphetamine, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Spectroscopic Studies and Molecular Structure Analysis

The compound has been utilized in spectroscopic studies to understand its structural features. For instance, a study involving a related compound, 2-(4-fluorophenyl)ethylamine, employed ionization-loss stimulated Raman spectroscopy to investigate the molecular structure and interactions within a hydrated cluster . This type of analysis is crucial for determining the stability and reactivity of the compound, which can be extrapolated to NSC636425 for similar applications.

Synthesis of Pyrimidine Derivatives

NSC636425 serves as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . These derivatives are significant in pharmaceutical research and development, particularly in the creation of drugs with potential antitumor and antibacterial properties.

Preparation of Metalated Phenethylamines

The compound is suitable for the preparation of ortho-metalated primary phenethylamines . These are important in the development of palladacycle complexes , which have applications in catalysis and organic synthesis .

Noncovalent Interaction Studies

Research has been conducted to understand the noncovalent interactions such as hydrogen bonding, which are essential for the stabilization of molecular clusters . These studies are vital for designing compounds with desired physical and chemical properties.

Fluorine Substitution Studies

The effect of fluorine substitution on the conformational landscape of molecules has been studied using compounds like NSC636425 . Such research is important for the design of molecules with specific electronic and stereoelectronic effects, which are relevant in drug design and material science.

Educational and Research Skill Development

While not a direct application of the compound itself, NSC636425 can be used as a case study in educational settings to develop scientific thinking and research skills . Students can learn about experimental design, statistical inference, and scientific communication through the analysis of this compound’s properties and applications.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1,2-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)21(23)18-9-5-2-6-10-18/h1-15H/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIKWBGOHFTJEG-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.